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Executive Summary
7-Bromo-8-chloro-2-methoxyquinoxaline (CAS: 2375919-55-2) is a halogenated

heteroaromatic scaffold utilized primarily in the synthesis of allosteric SHP2 (Src homology

region 2 domain-containing phosphatase-2) inhibitors.[1][2] Its structural uniqueness lies in the

specific 7,8-dihalo substitution pattern, which provides essential electronic and steric properties

for binding within the allosteric sites of phosphatase enzymes. This guide details its

physicochemical properties, validated synthetic protocols, and role in medicinal chemistry.

Chemical Identity & Physicochemical Properties[3]
The compound is characterized by a quinoxaline core substituted with a bromine at position 7,

a chlorine at position 8, and a methoxy group at position 2.[1][3] This dense functionalization

makes it a versatile electrophile for further cross-coupling reactions (e.g., Suzuki-Miyaura,

Buchwald-Hartwig).
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Property Data

Chemical Name 7-Bromo-8-chloro-2-methoxyquinoxaline

CAS Number 2375919-55-2

Molecular Formula C₉H₆BrClN₂O

Molecular Weight 273.51 g/mol

Appearance Light colorless solid

Solubility
Soluble in DMSO, DMF, DCM; sparingly soluble

in water

Melting Point N/A (Solid at RT, typically isolated as precipitate)

Mass Spectrometry (MS)
[M+H]⁺ = 275 (consistent with Br/Cl isotope

pattern)

Structural Representation
The 7,8-substitution pattern is critical. The peri-interaction between the 8-chloro and 1-nitrogen

(or substituents at C8 and N1 in derivatives) influences the conformation of the final drug

molecule.

Synthetic Pathways & Production
The synthesis of 7-Bromo-8-chloro-2-methoxyquinoxaline typically proceeds via the

alkylation of its tautomeric precursor, 7-bromo-8-chloroquinoxalin-2-ol (also known as the 2-one

form).

Retrosynthetic Analysis
The core challenge is establishing the 7,8-dihalo pattern. This is generally achieved by

cyclizing a pre-halogenated benzene derivative (e.g., 4-bromo-3-chloro-1,2-diaminobenzene)

with a glyoxylate equivalent.
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Figure 1: Synthetic route for the O-methylation of the quinoxaline core.

Detailed Experimental Protocol
The following protocol is adapted from patent literature (WO2020022323A1) and represents a

validated method for high-yield synthesis.

Reagents:

Substrate: 7-Bromo-8-chloroquinoxalin-2-ol (or -2(1H)-one)

Alkylating Agent: Iodomethane (MeI)

Base: Potassium Carbonate (K₂CO₃)

Solvent: N,N-Dimethylformamide (DMF)

Step-by-Step Procedure:

Preparation: Charge a reaction vessel with 7-bromo-8-chloroquinoxalin-2-ol (1.0 equiv) and

anhydrous DMF (approx. 10-12 volumes).

Activation: Add K₂CO₃ (1.5 equiv) to the suspension. Stir for 10–15 minutes to ensure

deprotonation of the hydroxyl/amide moiety.

Alkylation: Dropwise add Iodomethane (1.1 equiv) to the mixture.

Note: The reaction is typically exothermic; maintain temperature at ambient (RT) or cool

slightly if scaling up (>10 g).
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Reaction: Stir the mixture at Room Temperature (RT) for 3 hours. Monitor by LC-MS for the

disappearance of the starting material ([M+H]⁺ = 261).

Workup:

Dilute the reaction mixture with Water (approx. 10 volumes relative to DMF).

A precipitate should form immediately. Stir for 30 minutes to granulate the solid.

Filter the solid and wash with water to remove residual DMF and inorganic salts.

Purification: The filter cake is usually sufficiently pure (>90%). If necessary, purify via silica

gel chromatography (Gradient: 0–100% EtOAc in Isohexane) or recrystallization from

Ethanol.

Yield: 85–91% (Typical).

Medicinal Chemistry Applications: SHP2 Inhibition
This compound serves as a "head group" or scaffold core for developing inhibitors of SHP2

(PTPN11), a non-receptor protein tyrosine phosphatase.

Mechanism of Action Context
SHP2 acts as a positive transducer of signaling downstream of Receptor Tyrosine Kinases

(RTKs) like EGFR and ALK. In cancer, SHP2 is often hyperactivated.

Allosteric Inhibition: Unlike active-site inhibitors (which lack selectivity due to the conserved

PTP domain), compounds derived from this quinoxaline scaffold bind to an allosteric pocket

formed at the interface of the N-SH2, C-SH2, and PTP domains.

Conformational Lock: The inhibitor stabilizes SHP2 in its auto-inhibited "closed"

conformation, preventing activation by upstream phosphoproteins.
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Figure 2: Mechanism of allosteric SHP2 inhibition. The quinoxaline scaffold stabilizes the

inactive conformation.

Structure-Activity Relationship (SAR)
2-Methoxy Group: Acts as a hydrogen bond acceptor or fills a hydrophobic pocket. It can be

displaced by amines in subsequent steps to install solubilizing tails.

7-Bromo Position: A handle for Suzuki couplings to attach aromatic rings (e.g., pyridine,

pyrazine) that extend into the tunnel region of the allosteric site.

8-Chloro Position: Provides steric bulk to twist the attached rings, ensuring the molecule fits

the narrow allosteric cleft.

Analytical Characterization
To validate the identity of synthesized batches, compare against these standard spectroscopic

markers:

¹H NMR (DMSO-d₆, 400 MHz):

δ 8.69 (s, 1H) – Proton at C3 (Aromatic).
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δ 8.00 – 7.89 (m, 2H) – Protons at C5 and C6 (Aromatic).

δ 4.10 (s, 3H) – Methoxy group (-OCH₃).

LC-MS:

Retention time: ~1.2–1.5 min (depending on method, e.g., C18, Water/MeCN + 0.1%

Formic Acid).

Ionization: ESI+ [M+H]⁺ = 275 (Cl/Br pattern: peaks at 275, 277, 279 due to ³⁵Cl/³⁷Cl and

⁷⁹Br/⁸¹Br).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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